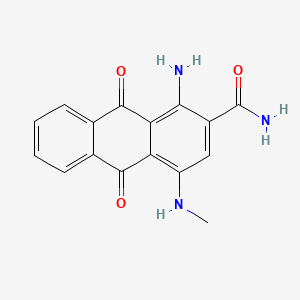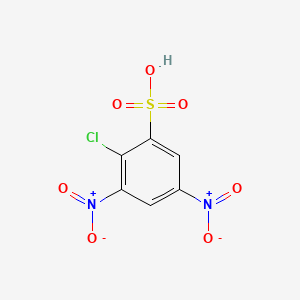
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-
Overview
Description
2,5-Piperazinedione, 3,6-bis(phenylmethyl)- is a natural product found in Epicoccum nigrum with data available.
Mechanism of Action
Target of Action
The primary targets of 3,6-dibenzylpiperazine-2,5-dione are cancer cells that have adapted to hypoxic and nutrient-starved conditions, specifically within the tumor microenvironment . These cells have become a key target for anticancer therapies due to their ability to stimulate disease progression by promoting tumor growth, angiogenesis, metastasis, and drug resistance .
Mode of Action
3,6-Dibenzylpiperazine-2,5-dione interacts with its targets by exhibiting selective cytotoxic activity. It has been observed to show cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Biochemical Pathways
The compound may function via uncoupling of mitochondrial oxidative phosphorylation . This mechanism disrupts the normal energy production pathway in the mitochondria of the cancer cells, leading to cell death.
Pharmacokinetics
Its selective cytotoxicity suggests that it may have good bioavailability in glucose-starved conditions .
Result of Action
The result of the compound’s action is the selective cytotoxicity against cancer cells adapted to nutrient starvation. Specifically, it has been shown to have an IC50 value of 28 µM against human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Action Environment
The action of 3,6-dibenzylpiperazine-2,5-dione is influenced by the environmental conditions within the tumor microenvironment. Specifically, it is more effective in hypoxic and nutrient-starved conditions, which are common in tumor microenvironments . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
3,6-Dibenzylpiperazine-2,5-dione has shown cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Cellular Effects
The effects of 3,6-Dibenzylpiperazine-2,5-dione on cells are primarily observed in its cytotoxic activity against cancer cells adapted to nutrient starvation .
Molecular Mechanism
It is suggested that it may function via uncoupling of mitochondrial oxidative phosphorylation . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945759 | |
| Record name | 3,6-Dibenzyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-61-4 | |
| Record name | 3,6-Dibenzyl-2,5-dioxopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Piperazinedione, 3,6-dibenzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl-3,5-piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dibenzyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,6-dibenzyl-2,5-piperazinedione?
A1: 3,6-Dibenzyl-2,5-piperazinedione has the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol. While specific spectroscopic data is not extensively detailed in the provided research, several studies utilize techniques like NMR and HRESIMS to characterize its structure. [, , ] For detailed spectroscopic information, refer to the individual research papers.
Q2: How is 3,6-dibenzyl-2,5-piperazinedione synthesized?
A2: Several synthesis pathways are reported in the research:
- Reaction of Phenylalanine S-dodecyl ester: Phenylalanine S-dodecyl ester hydrochloride reacts in a pyridine/water solution to yield 3,6-dibenzyl-2,5-piperazinedione. This reaction is suggested to occur on micelle surfaces. []
- Reduction of 3,6-Dibenzylidenepiperazine-2,5-dione: Reducing 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields a specific isomer ((Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione). Using acetic and hydrochloric acid in the reduction yields a mixture of trans- and cis-3,6-dibenzylpiperazine-2,5-dione. []
- Thermal [, ] Eliminations: Reacting cis-3,6-dibenzylpiperazine-2,5-dione with triethyloxonium fluoroborate and subsequent pyrolysis leads to the formation of 3-benzyl-2,5-diethoxypyrazine through a thermal elimination reaction. []
Q3: What are the reported biological activities of 3,6-dibenzyl-2,5-dione?
A3: Research highlights the following biological activities:
- Cytotoxicity: 3,6-Dibenzyl-2,5-dione displayed cytotoxic activity against various cancer cell lines, particularly those under nutrient starvation conditions. []
- Antibacterial Activity: In studies comparing various compounds, only (3S,6S)-3,6-dibenzylpiperazine-2,5-dione demonstrated inhibitory effects against both standard and drug-resistant strains of S. aureus and E. faecalis. It also synergized with oxacillin and colistin against specific MRSA and E.coli strains, respectively. []
Q4: Has 3,6-dibenzyl-2,5-dione been isolated from natural sources?
A4: Yes, this compound has been isolated as a secondary metabolite from several marine fungi, including Trichoderma reesei and Aspergillus sp. [, , ]
Q5: What are the potential applications of 3,6-dibenzyl-2,5-dione?
A5: While research is ongoing, its observed cytotoxic and antibacterial activities suggest potential applications in:
- Anticancer agents: Its selective cytotoxicity towards cancer cells, especially under nutrient-deprived conditions, warrants further investigation for potential anticancer therapies. []
- Antibacterial drug development: Its effectiveness against both standard and drug-resistant bacterial strains makes it a promising candidate for developing new antibacterial agents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)






